molecular formula C24H52O4P2S4 B12674208 O,O,O',O'-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate CAS No. 93981-30-7

O,O,O',O'-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate

Cat. No.: B12674208
CAS No.: 93981-30-7
M. Wt: 594.9 g/mol
InChI Key: KWOOMMWRKWDFLT-UHFFFAOYSA-N
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Description

EINECS 301-114-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for EINECS 301-114-6 would typically involve large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous processes, depending on the nature of the compound and the desired production scale. The use of advanced technologies and equipment, such as reactors, distillation columns, and filtration systems, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

EINECS 301-114-6 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products

The major products formed from these reactions vary based on the specific reaction and conditions. For instance, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in substituted compounds with different functional groups.

Scientific Research Applications

EINECS 301-114-6 has several scientific research applications across various fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: May be utilized in biochemical assays and studies involving enzyme interactions.

    Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 301-114-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

EINECS 301-114-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison may involve evaluating properties such as reactivity, stability, and applications. Some similar compounds include:

    EINECS 203-770-8: Amyl nitrite, used in medical and industrial applications.

    EINECS 234-985-5: Bismuth tetroxide, used in various chemical processes.

    EINECS 239-934-0: Mercurous oxide, employed in laboratory and industrial settings.

Conclusion

EINECS 301-114-6 is a versatile chemical compound with a wide range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various fields

Properties

CAS No.

93981-30-7

Molecular Formula

C24H52O4P2S4

Molecular Weight

594.9 g/mol

IUPAC Name

[bis(4-methylpentan-2-yloxy)phosphinothioyldisulfanyl]-bis(4-methylpentan-2-yloxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H52O4P2S4/c1-17(2)13-21(9)25-29(31,26-22(10)14-18(3)4)33-34-30(32,27-23(11)15-19(5)6)28-24(12)16-20(7)8/h17-24H,13-16H2,1-12H3

InChI Key

KWOOMMWRKWDFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OP(=S)(OC(C)CC(C)C)SSP(=S)(OC(C)CC(C)C)OC(C)CC(C)C

Origin of Product

United States

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